molecular formula C14H16N2O4S2 B563475 Carbostyril 124 N-Carboxyethyl Methanethiosulfonate CAS No. 1076199-71-7

Carbostyril 124 N-Carboxyethyl Methanethiosulfonate

Cat. No.: B563475
CAS No.: 1076199-71-7
M. Wt: 340.412
InChI Key: BODOKIPWMICFGD-UHFFFAOYSA-N
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Description

Carbostyril 124 N-Carboxyethyl Methanethiosulfonate is a chemical compound with the molecular formula C14H16N2O4S2 and a molecular weight of 340.42 g/mol . This compound is primarily used in scientific research and is known for its unique chemical structure, which includes a carbostyril core and a methanethiosulfonate group.

Mechanism of Action

Target of Action

Carbostyril 124 N-Carboxyethyl Methanethiosulfonate is a sensitizing chromophore . It is a reasonably effective organic sensitizer for a proximate bound terbium ion . The primary target of this compound is the terbium ion, which is a lanthanide metal ion. The role of the terbium ion in this context is to emit luminescence when excited .

Mode of Action

The compound interacts with its target, the terbium ion, by binding to it. Upon excitation of the Carbostyril 124 chromophore at 320 nm, the characteristic metal-based luminescence is observed for the terbium complexes in aqueous solution . This suggests that the compound acts as a sensitizer, absorbing energy and transferring it to the terbium ion, which then emits this energy as light .

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability is currently unknown and would require further investigation.

Result of Action

The primary result of the action of this compound is the emission of luminescence from terbium ions . This luminescence can be observed following the excitation of the Carbostyril 124 chromophore

Action Environment

The action of this compound is influenced by environmental factors such as the presence of terbium ions and the wavelength of light used for excitation The compound’s efficacy and stability may also be affected by factors such as pH, temperature, and the presence of other chemical entities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbostyril 124 N-Carboxyethyl Methanethiosulfonate involves multiple steps, starting with the preparation of the carbostyril core. The core is then functionalized with a carboxyethyl group and a methanethiosulfonate group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbostyril 124 N-Carboxyethyl Methanethiosulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yields .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

Carbostyril 124 N-Carboxyethyl Methanethiosulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Carbostyril 124: Lacks the methanethiosulfonate group but shares the carbostyril core.

    N-Carboxyethyl Methanethiosulfonate: Lacks the carbostyril core but contains the methanethiosulfonate group.

Uniqueness

Carbostyril 124 N-Carboxyethyl Methanethiosulfonate is unique due to the combination of the carbostyril core and the methanethiosulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

N-(4-methyl-2-oxo-1H-quinolin-7-yl)-3-methylsulfonylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-9-7-14(18)16-12-8-10(3-4-11(9)12)15-13(17)5-6-21-22(2,19)20/h3-4,7-8H,5-6H2,1-2H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODOKIPWMICFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652505
Record name S-{3-[(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino]-3-oxopropyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-71-7
Record name S-{3-[(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino]-3-oxopropyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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